molecular formula C16H25BN2O3S B14776327 4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

Cat. No.: B14776327
M. Wt: 336.3 g/mol
InChI Key: LLTREGFRUKLJLN-UHFFFAOYSA-N
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Description

4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is an organic compound that features a boronic ester group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide typically involves nucleophilic substitution and amidation reactions. The key steps include the formation of the boronic ester group and the attachment of the pyridine ring to the butanamide backbone. Common reagents used in these reactions include boronic acids, pyridine derivatives, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while Suzuki-Miyaura coupling reactions produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide involves its ability to form reversible covalent bonds with target molecules. The boronic ester group can interact with nucleophilic residues in enzymes or proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways and biological processes .

Properties

Molecular Formula

C16H25BN2O3S

Molecular Weight

336.3 g/mol

IUPAC Name

4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

InChI

InChI=1S/C16H25BN2O3S/c1-15(2)16(3,4)22-17(21-15)13-11-12(8-9-18-13)19-14(20)7-6-10-23-5/h8-9,11H,6-7,10H2,1-5H3,(H,18,19,20)

InChI Key

LLTREGFRUKLJLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CCCSC

Origin of Product

United States

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